3-Bromocytisine - 207390-14-5

3-Bromocytisine

Catalog Number: EVT-253861
CAS Number: 207390-14-5
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Bromocytisine is a synthetic derivative of cytisine, a natural alkaloid found in plants belonging to the Fabaceae family, such as the laburnum tree (Laburnum anagyroides). [, , ] It belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, particularly exhibiting high affinity for the α7 subtype. [, , , ] 3-Bromocytisine serves as a valuable pharmacological tool in investigating the structure-activity relationships of cytisine derivatives and their interactions with various nAChR subtypes. [, , ]

Cytisine

  • Compound Description: Cytisine is a natural alkaloid that acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs [, ]. It is known to have antiparasitic properties, specifically against Hymenolepis nana (antihymenolepiatic) and Leishmania (antileishmaniatic) [].
  • Relevance: Cytisine serves as the parent compound for 3-Bromocytisine. The addition of the bromine atom at the 3-position significantly influences the pharmacological properties, leading to increased potency at certain nAChR subtypes [, ].

5-Bromocytisine

  • Compound Description: 5-Bromocytisine is a brominated derivative of cytisine, differing from 3-Bromocytisine in the position of the bromine atom on the pyridone ring. It exhibits partial agonist activity at both α7 and α4β4 nAChRs, but lacks activity at α4β2 nAChRs [, ].
  • Relevance: Comparing 5-Bromocytisine to 3-Bromocytisine highlights the importance of the bromine atom's position for activity and selectivity towards different nAChR subtypes [, ]. 5-Bromocytisine generally shows lower potency compared to 3-Bromocytisine.

3,5-Dibromocytisine

  • Compound Description: 3,5-Dibromocytisine carries two bromine atoms on its pyridone ring. It acts as a partial agonist at α7 and α4β4 nAChRs, but has no agonist activity at α4β2 nAChRs. Instead, it competitively inhibits acetylcholine responses at this subtype [, ].
  • Relevance: This compound demonstrates that adding a second bromine atom can further modulate the activity profile compared to 3-Bromocytisine. 3,5-Dibromocytisine generally exhibits the lowest potency among the brominated cytisine derivatives [, ].

Acetylcholine (ACh)

  • Compound Description: Acetylcholine is the endogenous neurotransmitter that activates both nicotinic and muscarinic acetylcholine receptors [, ].
  • Relevance: ACh serves as a reference compound for comparing the activity and potency of 3-Bromocytisine and other cytisine derivatives at different nAChR subtypes. Researchers can assess whether these compounds act as agonists, partial agonists, or antagonists by comparing their effects to those of ACh [, ].

Nicotine

  • Compound Description: Nicotine is a naturally occurring alkaloid that acts as an agonist at nAChRs, particularly the α4β2 subtype [].
  • Relevance: Like acetylcholine, nicotine serves as a reference compound to understand the pharmacological effects of 3-Bromocytisine, particularly in relation to neuroprotection in glaucoma models. The study comparing these compounds highlighted the potential therapeutic use of selective α7 nAChR agonists like 3-Bromocytisine for glaucoma [].
Synthesis Analysis

The synthesis of 3-bromocytisine typically involves the halogenation of cytisine. One common method is to treat purified cytisine with iodine monochloride, which facilitates the bromination at the C-3 position. The resulting monohalogenated derivatives are then separated using column chromatography on silica gel. This process allows for the isolation of pure compounds, which can be characterized through techniques such as proton nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HREIMS) .

Technical Parameters:

  • Starting Material: Cytisine from Sophora secundiflora.
  • Halogenating Agent: Iodine monochloride.
  • Separation Technique: Column chromatography.
  • Characterization Methods: Proton NMR, carbon NMR, HREIMS.
Molecular Structure Analysis

The molecular structure of 3-bromocytisine features a piperidine ring fused to a pyridone moiety, characteristic of cytisine derivatives. The presence of the bromine atom at the C-3 position significantly enhances its binding affinity to nicotinic receptors compared to non-halogenated cytisine. The compound exhibits a three-dimensional arrangement that allows for effective interactions with receptor binding sites, particularly through hydrophobic interactions and hydrogen bonding .

Key Structural Data:

  • IUPAC Name: 3-Bromocytisine.
  • Binding Affinity: High selectivity for α4β2 over α7 with a Ki value around 10 pM for α4β2 receptors .
  • Functional Groups: Bromine substituent at C-3, hydroxyl group.
Chemical Reactions Analysis

3-Bromocytisine participates in various chemical reactions primarily involving its interaction with nicotinic acetylcholine receptors. It acts as a full agonist at the α7 subtype and a partial agonist at α4β2, demonstrating significant pharmacological effects such as stimulating dopamine and noradrenaline release. The compound has been shown to induce dose-dependent hypothermia in animal models, further illustrating its biological activity .

Relevant Reaction Types:

  • Agonistic Activity: Binding to nicotinic receptors.
  • Physiological Effects: Induction of hypothermia and increased locomotor activity in animal studies.
Mechanism of Action

The mechanism of action for 3-bromocytisine involves its binding to nicotinic acetylcholine receptors, leading to receptor activation. Upon binding, it induces conformational changes that facilitate ion channel opening, resulting in increased neuronal excitability and neurotransmitter release. This mechanism is particularly pronounced at the α4β2 receptor subtype, where it exhibits a high degree of selectivity and potency .

Mechanistic Insights:

  • Receptor Activation: Full agonism at α7 and partial agonism at α4β2.
  • Neurotransmitter Release: Stimulation of dopamine and noradrenaline pathways.
Physical and Chemical Properties Analysis

3-Bromocytisine possesses several notable physical and chemical properties that contribute to its pharmacological profile:

Key Properties:

  • Molecular Weight: 269.142 g/mol.
  • Melting Point: Specific melting point data may vary based on purity.
  • Chemical Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites.
Applications

The applications of 3-bromocytisine are primarily rooted in pharmacology and neuroscience. Its potent agonistic properties make it valuable for research into nicotine addiction therapies and potential treatments for neurological disorders involving cholinergic dysfunction. Additionally, its ability to stimulate neurotransmitter release positions it as a candidate for further investigation in drug development aimed at enhancing cognitive function or addressing mood disorders .

Scientific Applications:

  • Nicotine Addiction Research: Investigating receptor interactions related to smoking cessation.
  • Neuropharmacology Studies: Exploring effects on neurotransmitter systems.
  • Potential Therapeutics Development: Targeting cholinergic pathways for cognitive enhancement or mood stabilization.

Properties

CAS Number

207390-14-5

Product Name

3-Bromocytisine

IUPAC Name

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

InChI

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1

InChI Key

DWDCLEHDNICBMI-JGVFFNPUSA-N

SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br

Synonyms

(1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.